5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with an azepane-1-sulfonyl group at the 5-position and a (2-chloro-6-fluorophenyl)methyl moiety at the 1-position.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-16-6-5-7-17(20)15(16)13-21-12-14(8-9-18(21)23)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHSMDYEJUPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The starting materials often include azepane, sulfonyl chloride, and 2-chloro-6-fluorobenzyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could potentially convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The sulfonyl and chloro groups may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of dihydropyridines are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
The compound and its derivatives may have potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Dihydropyridines are known for their vasodilatory effects, which can help in managing hypertension and angina.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one likely involves interaction with specific molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Solubility and Binding: The azepane sulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to amino or methyl groups in analogs . This may improve solubility in polar solvents or aqueous environments, though steric bulk could offset this advantage. Halogenated benzyl groups (e.g., 2-chloro-6-fluorophenyl) are associated with enhanced target affinity in medicinal compounds due to halogen bonding and hydrophobic effects .
Metabolic Stability: Cyclopropane-containing analogs (e.g., 5-amino-1-(cyclopropylmethyl)-6-methyl) are likely more metabolically resistant due to the stability of the cyclopropane ring, whereas the azepane sulfonyl group may be susceptible to oxidative metabolism .
Crystallographic Considerations :
- Structural analysis using programs like SHELXL () could elucidate differences in crystal packing driven by hydrogen-bonding patterns (e.g., sulfonyl vs. amine groups) . Etter’s graph-set analysis () may further explain how these substituents influence supramolecular aggregation .
Biological Activity
The compound 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is with a molecular weight of approximately 438.9 g/mol. The structural features include:
- Triazolopyridinone core : A fused ring system that is often associated with various biological activities.
- Azepane ring : Contributes to the compound's solubility and reactivity.
- Sulfonyl group : Enhances interaction with biological targets.
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Initial studies suggest that the compound may act as a kinase inhibitor, which is significant in cancer therapy due to the role of kinases in cell signaling pathways.
Pharmacological Properties
Research indicates that compounds within the triazolopyridinone class often exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Inhibitory effects on specific kinases involved in tumor growth.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | |
| Kinase Inhibition | Potential anticancer effects | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Kinase Inhibition Assays
In vitro assays demonstrated that the compound inhibited specific kinase activities, leading to reduced proliferation in cancer cell lines. Further research is required to elucidate the detailed mechanisms and selectivity profiles.
Research Findings Overview
- In vitro studies have shown promising results in both antimicrobial and anticancer applications.
- The compound's unique structural attributes contribute to its biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
